molecular formula C6H7F3N2S B2470898 Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine CAS No. 644950-35-6

Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine

Cat. No. B2470898
CAS RN: 644950-35-6
M. Wt: 196.19
InChI Key: PMTAJXFTZWVRGZ-UHFFFAOYSA-N
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Description

“Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the trifluoromethyl group and the thiazol ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Nucleophiles and Binucleophiles : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, related to the compound , react with nucleophiles like methanol, p-toluidine, phenylhydrazine, and others, forming various heterocyclic N-substituted 2-aminopyridine derivatives and trifluoromethyl-containing heterocycles (Sokolov & Aksinenko, 2010).
  • Enantiomerically Pure Thiazole Derivatives : Research on enantiomerically pure thiazole derivatives, which are structurally related, shows their potential in forming optically active spirocyclic cycloadducts, useful in stereoselective synthesis (Gebert & Heimgartner, 2002).

Biological and Therapeutic Applications

  • Potential Therapeutic Agents : A study on bi-heterocycles containing a 1,3-thiazole showed potential in treating Alzheimer's disease and diabetes. These compounds exhibited notable enzyme inhibitory activity, indicating their therapeutic interest (Ramzan et al., 2018).
  • Antimicrobial and Cytotoxic Activity : Benzimidazole derivatives containing the thiazole moiety have shown promising results in antimicrobial and cytotoxic activity studies, highlighting their potential as anticancer agents (Nofal et al., 2014).

Future Directions

The future directions for research on “Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” could include exploring its potential applications in pharmaceuticals and agrochemicals, given the importance of the trifluoromethyl group in these fields . Further studies could also focus on developing more efficient synthesis methods for this compound .

properties

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c1-10-2-5-11-4(3-12-5)6(7,8)9/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTAJXFTZWVRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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